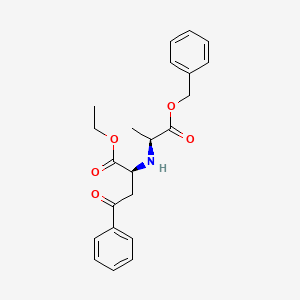

(S)-Ethyl 2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate

Description

Properties

CAS No. |

87269-98-5 |

|---|---|

Molecular Formula |

C22H25NO5 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

ethyl (2S)-4-oxo-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate |

InChI |

InChI=1S/C22H25NO5/c1-3-27-22(26)19(14-20(24)18-12-8-5-9-13-18)23-16(2)21(25)28-15-17-10-6-4-7-11-17/h4-13,16,19,23H,3,14-15H2,1-2H3/t16-,19-/m0/s1 |

InChI Key |

UPKXHAFBNBTYBD-LPHOPBHVSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC(=O)C1=CC=CC=C1)N[C@@H](C)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The common synthetic strategy involves the stereoselective condensation of chiral amines with keto esters or glyoxylate derivatives to form the key amino-keto ester structure. The preparation typically proceeds via:

- Formation of an intermediate amino acid derivative bearing the benzyloxy protecting group.

- Coupling with ethyl 4-oxo-4-phenylbutanoate or related keto esters.

- Control of stereochemistry through use of chiral starting materials or chiral catalysts.

Method Based on Chiral Amino Acid and Keto Ester Condensation

A key method reported involves the reaction of acetophenone, ethyl glyoxylate, and (S)-phenethylamine in the presence of a catalyst under mild conditions (25–35 °C) in an organic solvent, typically dichloromethane, for 2–5 days. The reaction yields a mixture of (S)- and (R)-4-phenyl-4-oxo-2-((S)-1-phenethylamino)butanoic acid ethyl esters, which can be separated by chromatographic methods. The ratio of stereoisomers typically favors the (S)-enantiomer in a range of approximately 2.2:1 to 3.2:1 depending on conditions.

| Reagent | Amount (mmol) | Notes |

|---|---|---|

| Acetophenone | 10.0 | 1.2 g |

| Ethyl glyoxylate (50% toluene solution) | 5.0 | 1.02 g |

| (S)-Phenethylamine | 5.0 | 0.606 g |

| L-Proline (catalyst) | 0.5 | 0.0576 g |

| Tetrahydropyrrole | 5.0 | 0.355 g |

| Trifluoroacetic acid | 5.0 | 0.57 g |

| Solvent (Dichloromethane) | 50 mL | Reaction medium |

| Temperature | 25–35 °C | Stirred for 2–5 days |

The reaction mixture is concentrated and purified by silica gel column chromatography using ethyl acetate/petroleum ether (15:1 v/v) as eluent to isolate the desired stereoisomers with total yields around 55–56%.

Grignard Reaction Route for 2-Oxo-4-Phenylbutyrate Intermediate

An important intermediate, ethyl 2-oxo-4-phenylbutanoate, can be prepared via a two-step process:

- Grignard reaction of beta-bromophenylethane with magnesium in methyl tert-butyl ether solvent to form the Grignard reagent.

- Addition reaction of the Grignard reagent with diethyl acetooxalate at temperatures ranging from -30 to 50 °C for 1–15 hours.

This method offers a short synthesis cycle, high yield, and low cost. The intermediate is then used in subsequent steps to prepare the target compound.

Aldol Condensation and Reduction Route

Another synthetic approach to related intermediates involves:

- Aldol condensation of phenyl aldehyde with pyruvic acid in the presence of potassium hydroxide to form 4-phenyl-2-oxo-3-butenoic acid potassium salt.

- Acidification and esterification to obtain ethyl 4-phenyl-2-oxo-3-butenoate.

- Catalytic hydrogenation (e.g., palladium chloride) to reduce the double bond and yield 2-oxo-4-phenylbutanoate esters.

This route has been documented with an overall yield of approximately 69% for the intermediate.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chiral amine + keto ester | Acetophenone, ethyl glyoxylate, (S)-phenethylamine | 25–35 °C, 2–5 days, dichloromethane | 55–56 | Stereoselective, mixture of enantiomers |

| Grignard reaction + addition | Beta-bromophenylethane, Mg, diethyl acetooxalate | 30–60 °C (Grignard), -30 to 50 °C (addition), 1–15 h | High | Efficient synthesis of key intermediate |

| Aldol condensation + reduction | Phenyl aldehyde, pyruvic acid, KOH, PdCl2 | Room temp to reflux, multiple steps | ~69 | Classical route for intermediate synthesis |

Research Findings and Analysis

- The stereoselective condensation method using (S)-phenethylamine and ethyl glyoxylate is widely favored for producing the target compound with controlled stereochemistry, critical for biological activity.

- Catalysts such as L-proline and additives like tetrahydropyrrole and trifluoroacetic acid improve reaction rates and selectivity.

- The Grignard reaction route provides an efficient way to prepare the 2-oxo-4-phenylbutanoate intermediate, which is crucial for subsequent coupling steps.

- Purification by silica gel chromatography is necessary to separate stereoisomeric mixtures, with NMR analysis confirming stereochemical ratios.

- The aldol condensation and reduction route, though classical, involves more steps and harsher conditions but can still be employed for intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, acids, and bases under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (S)-2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings

Stereochemical Impact: The (S,S)-configuration in the target compound contrasts with the (R)-configured methyl ester analog (). This difference may reduce binding affinity in chiral environments, such as enzyme active sites . The rigid 4-oxo-4-phenyl group enhances conformational stability compared to flexible pentanoate derivatives ().

Synthetic Complexity :

- The target compound requires specialized coupling agents (e.g., HATU, DBU) and anhydrous conditions, yielding ~50–64% (comparable to and ). In contrast, simpler analogs like the methyl ester derivative () may be synthesized in higher yields due to fewer steric constraints.

Biological Relevance :

- Peptidomimetics with benzyloxy groups (e.g., ) show sodium channel modulation, suggesting the target compound may interact with similar targets. However, the 4-oxo-4-phenyl group could limit membrane permeability compared to less polar analogs .

Stability and Handling: The target compound’s short shelf life contrasts with stable analogs like Ethyl 4-((2-ethoxy-2-oxo-1-phenylethyl)amino)butanoate (), which lacks the reactive 4-oxo group. Decomposition via hydrolysis of the benzyloxy ester is a critical concern .

Research Implications

- Drug Design : The 4-oxo-4-phenyl motif offers a template for designing rigid protease inhibitors or receptor antagonists.

- Stereochemical Optimization : Comparative studies with (R)-configured analogs () could elucidate enantioselective biological effects.

- Synthesis Innovation: Improved coupling strategies (e.g., flow chemistry) may enhance yields and reduce handling risks .

Q & A

Q. Stereochemical confirmation :

- Chiral HPLC with a Chiralpak AD-H column (hexane/ethanol eluent) to separate enantiomers.

- 1H and 13C NMR : Analyze coupling constants (e.g., for vicinal protons) and chemical shifts of stereogenic carbons.

- X-ray crystallography for absolute configuration determination .

(Basic) What analytical methods are most effective for characterizing the purity and structural integrity of this compound?

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (±0.001 Da accuracy).

- Multinuclear NMR : Assign peaks using 1H, 13C, and DEPT-135 spectra. For example, the benzyloxy group shows aromatic protons at δ 7.3–7.5 ppm.

- HPLC purity analysis : Use a C18 column (95:5 acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥98% is typical for research use.

- FT-IR spectroscopy : Identify ester (C=O stretch at ~1730 cm) and amide (N–H bend at ~1550 cm) functional groups .

(Advanced) How can researchers optimize reaction yields when encountering low efficiency in the amide coupling step?

- Catalyst screening : Compare HATU, PyBOP, and EDC/HOBt systems.

- Solvent optimization : Test DMF (polar aprotic) vs. DCM (non-polar) to balance reactivity and epimerization risk.

- Temperature control : Perform reactions at 0–5°C to minimize racemization.

- Stoichiometry : Use 1.2–1.5 equivalents of the activated carboxyl component.

- Parallel microscale reactions : Employ a 96-well plate format for rapid empirical testing .

(Advanced) What advanced techniques resolve contradictions between predicted and observed spectroscopic data?

- 2D NMR (COSY, HSQC, HMBC) : Correlate proton and carbon signals to confirm spin systems and spatial interactions.

- Dynamic NMR (DNMR) : Detect rotational barriers in amide bonds causing signal splitting.

- Isotopic labeling : Introduce or at key positions to trace unexpected couplings.

- Computational modeling : Compare DFT-predicted (B3LYP/6-31G*) vs. experimental chemical shifts .

(Advanced) How should researchers design in vitro assays to evaluate this compound’s potential as a protease inhibitor?

- Substrate selection : Fluorogenic peptides (e.g., Abz-KLRSSKQ-EDDnp) for real-time kinetic monitoring.

- Enzyme preparation : Use recombinant proteases (e.g., HIV-1 protease) purified via affinity chromatography.

- Inhibition kinetics : Measure IC via dose-response curves (0.1–100 µM) and calculate using the Cheng-Prusoff equation.

- Validation : Include pharmacopeial reference inhibitors (e.g., ritonavir) and assess non-specific binding via thermal shift assays .

(Basic) What are the recommended handling and storage protocols to ensure compound stability?

- Storage : Airtight, light-resistant containers under argon at –20°C. Desiccate with silica gel to prevent hydrolysis.

- Handling : Use static-grounded fume hoods to avoid electrostatic discharge.

- Decontamination : Clean spills with 10% aqueous ethanol followed by soap and water .

(Advanced) What mechanistic studies can elucidate the compound’s role in stereospecific reactions?

- Isotopic labeling : Track transfer during ester hydrolysis.

- Kinetic isotope effects (KIE) : Compare reaction rates with / to distinguish SN1 vs. SN2 pathways.

- Chiral auxiliaries : React (R)- and (S)-enantiomers to assess stereochemical fidelity.

- Molecular dynamics (MD) simulations : Model transition states using AMBER force fields .

(Advanced) What challenges arise during scale-up from milligram to gram quantities, and how are they addressed?

- Exothermic reactions : Use jacketed reactors with precise temperature control (±2°C).

- Purification bottlenecks : Replace flash chromatography with centrifugal partition chromatography (CPC).

- Solvent recovery : Distill under reduced pressure to minimize waste.

- Crystallization : Optimize anti-solvent addition (e.g., hexane to ethyl acetate) with controlled cooling .

(Advanced) How do environmental factors (pH, temperature, light) influence the compound’s stability in solution?

- pH dependence : Monitor hydrolysis in buffered solutions (pH 2–10) via HPLC. Ester groups degrade rapidly at pH >8.

- Thermal stability : Accelerated aging at 40°C/75% RH shows degradation follows Arrhenius kinetics ().

- Photolysis : UV exposure (300–400 nm) induces radical formation; store in amber glass.

- Oxidation : Add 0.1% BHT to ethanolic stock solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.